molecular formula C22H16N4O5 B7696197 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)benzamide

2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)benzamide

Cat. No. B7696197
M. Wt: 416.4 g/mol
InChI Key: OARNUICCGIDMSI-UHFFFAOYSA-N
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Description

2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)benzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in drug discovery and medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, leading to the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)benzamide in lab experiments is its high potency and selectivity towards cancer cells and microorganisms. However, its low solubility in water and limited stability under certain conditions can be a limitation in some experiments.

Future Directions

There are several future directions for the research on 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)benzamide. Some of the possible areas of investigation include:
1. Developing new synthetic methods to improve the yield and purity of the compound.
2. Studying the potential of the compound as a drug candidate for cancer and infectious diseases.
3. Investigating the mechanism of action of the compound at the molecular level.
4. Evaluating the toxicity and pharmacokinetics of the compound in animal models.
5. Developing novel formulations and delivery methods for the compound to improve its solubility and stability.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in drug discovery and medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicine.

Synthesis Methods

The synthesis of 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)benzamide involves the reaction of 4-methoxybenzohydrazide, 4-nitrobenzoyl chloride, and potassium carbonate in dimethylformamide (DMF) solvent. The reaction is carried out at room temperature, and the resulting product is purified using column chromatography. The yield of the product is around 60%.

Scientific Research Applications

2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-nitrophenyl)benzamide has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has shown promising results in various scientific research studies, including anticancer, anti-inflammatory, and antimicrobial activities.

properties

IUPAC Name

2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O5/c1-30-17-11-9-14(10-12-17)20-24-22(31-25-20)19-8-3-2-7-18(19)21(27)23-15-5-4-6-16(13-15)26(28)29/h2-13H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARNUICCGIDMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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